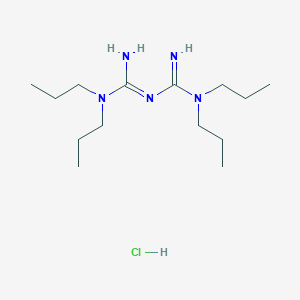

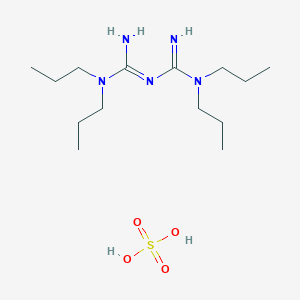

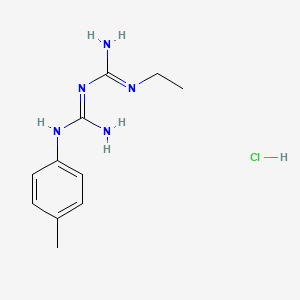

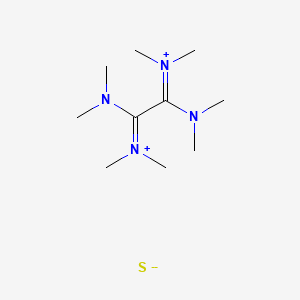

N1,N5-dimethylbiguanide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1,N5-Dimethylbiguanide hydrochloride, commonly known as metformin hydrochloride, is a widely used oral antidiabetic drug. It is primarily prescribed for the management of type 2 diabetes mellitus due to its ability to lower blood glucose levels without causing hypoglycemia. This compound has a rich history, originating from the herbal medicine Galega officinalis, which was found to contain guanidine, a substance known to lower blood glucose levels .

Méthodes De Préparation

The synthesis of N1,N5-dimethylbiguanide hydrochloride involves the reaction of dimethylamine hydrochloride with dicyandiamide. The reaction is typically carried out under reflux conditions using various solvents such as water, methanol, ethanol, toluene, xylene, and butanol. The reaction time can range from 2 to 48 hours, depending on the desired yield and purity. The product is then purified through recrystallization using appropriate solvents .

Analyse Des Réactions Chimiques

N1,N5-Dimethylbiguanide hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: Substitution reactions can occur at the nitrogen atoms, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents.

Applications De Recherche Scientifique

N1,N5-Dimethylbiguanide hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a catalyst in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its effects on cellular metabolism and its potential role in cancer therapy.

Medicine: Beyond its primary use in diabetes management, it is being investigated for its potential benefits in treating polycystic ovary syndrome, non-alcoholic fatty liver disease, and obesity.

Mécanisme D'action

The primary mechanism of action of N1,N5-dimethylbiguanide hydrochloride involves the activation of the AMP-activated protein kinase (AMPK) pathway. This activation leads to the inhibition of hepatic gluconeogenesis, thereby reducing glucose production in the liver. Additionally, it enhances insulin sensitivity in peripheral tissues, promoting glucose uptake and utilization. The compound also exhibits antiproliferative and proapoptotic effects in cancer cells, making it a potential candidate for cancer therapy .

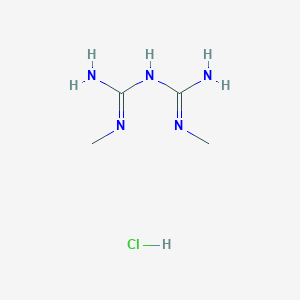

Comparaison Avec Des Composés Similaires

N1,N5-Dimethylbiguanide hydrochloride is often compared with other biguanides such as phenformin and buformin. While all three compounds share similar glucose-lowering properties, this compound is preferred due to its lower risk of lactic acidosis. Phenformin and buformin were largely discontinued due to their higher toxicity profiles. Other similar compounds include N1,N1,N5,N5-tetraethylbiguanide hydrochloride and N1,N1,N5,N5-tetrakis(methyl)-biguanide hydrochloride, which have different alkyl groups attached to the biguanide core .

Propriétés

IUPAC Name |

2-methyl-1-(N'-methylcarbamimidoyl)guanidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N5.ClH/c1-7-3(5)9-4(6)8-2;/h1-2H3,(H5,5,6,7,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKPIPHMXLOLQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(N)NC(=NC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]acetic acid](/img/structure/B8045636.png)

![3-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]propanoic acid](/img/structure/B8045638.png)

![[4-(4-Oxooctahydroquinolin-1-yl)phenyl]acetonitrile](/img/structure/B8045646.png)

![2-[N,N-di(propan-2-yl)carbamimidoyl]-1,1-di(propan-2-yl)guanidine;hydrochloride](/img/structure/B8045719.png)